molecular formula C8H12O3 B6273965 rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid CAS No. 2148358-19-2

rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid

カタログ番号 B6273965
CAS番号: 2148358-19-2
分子量: 156.2
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of “rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid” is complex. It is a hexahydro compound, indicating that it contains six hydrogen atoms. It also contains a cyclopenta[b]furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom .

科学的研究の応用

Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid has been studied for its potential applications in the fields of synthesis, biochemistry, and pharmacology. In synthesis, this compound has been used as a reagent in the synthesis of other organic compounds, such as polycyclic aromatic hydrocarbons. In biochemistry, this compound has been studied for its potential use as a ligand for proteins, and has been used in the synthesis of peptides and other bioactive molecules. In pharmacology, this compound has been studied for its potential use as a drug target, and has been used in the synthesis of various drugs, such as antifungals, antibiotics, and antivirals.

実験室実験の利点と制限

The advantages of using rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid in laboratory experiments include its ability to act as a ligand for proteins, its potential to influence biochemical and physiological processes, and its ability to be synthesized using a variety of methods. The limitations of using this compound in laboratory experiments include its potential toxicity, its potential to interact with other compounds, and its potential to produce unwanted side effects.

将来の方向性

Future research into rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid could focus on its potential applications in drug discovery and development, its potential to act as a ligand for proteins, its potential to influence biochemical and physiological processes, and its potential to interact with other compounds. Additionally, further research into the safety and efficacy of this compound in laboratory experiments is needed, as well as research into its potential side effects.

合成法

Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid can be synthesized using a variety of methods, including the Mitsunobu reaction, the Stork-Eschenmoser reaction, and the Wittig reaction. The Mitsunobu reaction is a nucleophilic substitution reaction that utilizes a phosphine oxide as a reagent to form an oxaphosphetane intermediate, which then undergoes a hydrolysis reaction to form this compound. The Stork-Eschenmoser reaction is a synthetic method for the preparation of cyclopentanecarboxylic acids, and utilizes an aldehyde, a carboxylic acid, and a phosphonium salt as reagents to form an oxaphosphetane intermediate, which is then hydrolyzed to form this compound. The Wittig reaction is a chemical reaction that utilizes a phosphonium salt and an aldehyde to form an oxaphosphetane intermediate, which is then hydrolyzed to form this compound.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid involves a series of reactions starting from commercially available starting materials. The key steps include the formation of a cyclopentene ring, followed by reduction and carboxylation to form the desired product.", "Starting Materials": [ "Cyclopentadiene", "Ethyl acrylate", "Sodium borohydride", "Carbon dioxide", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with ethyl acrylate in the presence of a Lewis acid catalyst to form a cyclopentene ring.", "Step 2: The resulting cyclopentene is reduced with sodium borohydride to form the corresponding cyclopentane.", "Step 3: The cyclopentane is carboxylated with carbon dioxide in the presence of a palladium catalyst to form the carboxylic acid.", "Step 4: The carboxylic acid is converted to the racemic mixture of the desired product by treatment with hydrochloric acid and sodium hydroxide.", "Step 5: The racemic mixture is purified by recrystallization from a mixture of diethyl ether, methanol, and water." ] }

CAS番号

2148358-19-2

分子式

C8H12O3

分子量

156.2

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。